
ROR|At Inverse agonist 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ROR|At Inverse agonist 6: is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are part of the nuclear receptor superfamily and play crucial roles in various biological processes, including circadian rhythm, metabolism, inflammation, and cancer . This compound specifically targets the RORγt isoform, which is predominantly expressed in immune cells and is a key regulator of T helper 17 (Th17) cell differentiation and interleukin 17 (IL-17) production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ROR|At Inverse agonist 6 involves a multi-step process. One of the key steps is the reductive alkylation sequence between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various chemical series. The benzaldehyde fragment is typically prepared from inexpensive 2,4-dichlorobenzoic acid .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route to achieve high yield and purity. This often involves chromatography-free methods to facilitate large-scale production .
化学反应分析
Types of Reactions: ROR|At Inverse agonist 6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
Chemistry: ROR|At Inverse agonist 6 is used in chemical research to study the modulation of nuclear receptors and their impact on gene transcription .
Biology: In biological research, this compound is used to investigate the role of RORγt in immune cell differentiation and cytokine production .
Medicine: Medically, this compound has potential therapeutic applications in treating autoimmune diseases and inflammatory conditions by inhibiting the production of pro-inflammatory cytokines .
Industry: In the industrial sector, this compound is used in the development of new drugs targeting RORγt for various therapeutic applications .
作用机制
ROR|At Inverse agonist 6 exerts its effects by binding to the RORγt receptor and inhibiting its activity. This binding alters the conformation of the receptor, preventing it from recruiting coactivators necessary for gene transcription . The inhibition of RORγt activity leads to a decrease in the production of IL-17 and other pro-inflammatory cytokines, thereby reducing inflammation .
相似化合物的比较
SR2211: Another RORγt inverse agonist with similar anti-inflammatory properties.
A-9758: A compound with high selectivity for RORγt, used in pre-clinical research.
SR0987: A synthetic compound that acts as a RORγt agonist, increasing IL-17 production.
Uniqueness: ROR|At Inverse agonist 6 is unique in its high selectivity for RORγt and its ability to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for therapeutic applications in autoimmune and inflammatory diseases .
生物活性
RORγt (Retinoic acid-related orphan receptor gamma t) is a critical transcription factor involved in the regulation of immune responses, particularly in the differentiation of T helper 17 (Th17) cells. RORγt inverse agonists, including RORγt Inverse Agonist 6, have gained attention for their potential therapeutic applications in autoimmune diseases by inhibiting the activity of RORγt and subsequently reducing pro-inflammatory cytokine production.
RORγt functions as a ligand-dependent transcription factor that activates the transcription of various pro-inflammatory genes. Inverse agonists like RORγt Inverse Agonist 6 stabilize the receptor in an inactive state, leading to decreased transcriptional activity. This mechanism is crucial as it shifts the balance from active gene expression to repression, effectively reducing inflammation associated with autoimmune conditions.
Key Findings:
- Stabilization of Inactive State : RORγt inverse agonists bind preferentially to the inactive form of the receptor, promoting recruitment of corepressors and inhibiting coactivator recruitment, which diminishes gene transcription related to inflammatory responses .
- Cytokine Production : Studies have shown that RORγt inverse agonists significantly reduce the production of cytokines such as IL-17A and IL-21 in Th17 cells, which are pivotal in mediating autoimmune responses .
Table 1: Comparison of Biological Activity
Compound Name | Type | IC50 (µM) | Max Inhibition (%) | Effect on IL-17 Transcription |
---|---|---|---|---|
RORγt Inverse Agonist 6 | Inverse Agonist | 2.0 | -61 | Inhibitory |
Other RORγt Agonists | Agonist | 3.7 | +78 | Enhancing |
The above table summarizes the biological activity of RORγt Inverse Agonist 6 compared to other known RORγt agonists. The IC50 value indicates the concentration at which the compound inhibits 50% of IL-17 transcription, demonstrating its potency as an inverse agonist.
Case Studies
- Th17 Cell Differentiation : Research involving mouse models has demonstrated that treatment with RORγt inverse agonists leads to a significant decrease in Th17 cell differentiation and function. These studies indicate that mice treated with these compounds show reduced levels of pro-inflammatory cytokines and increased resistance to autoimmune diseases .
- Skin Allograft Survival : A recent study showcased that RORγt inverse agonist TF-S14 not only reduced Th17 signature cytokines but also prolonged survival rates in skin allograft models. This suggests a promising application for these compounds in transplant medicine by mitigating rejection responses through modulation of Th17 activity .
属性
IUPAC Name |
(2R)-2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN6O5/c1-16(2)35-23-8-7-19(11-21(23)26(37)34(28(35)39)14-17-3-4-17)32-27(38)33-9-10-40-24(15-33)25(36)31-20-6-5-18(13-30)22(29)12-20/h5-8,11-12,16-17,24H,3-4,9-10,14-15H2,1-2H3,(H,31,36)(H,32,38)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSLTZISBFEOJ-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)N3CCOC(C3)C(=O)NC4=CC(=C(C=C4)C#N)Cl)C(=O)N(C1=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)N3CCO[C@H](C3)C(=O)NC4=CC(=C(C=C4)C#N)Cl)C(=O)N(C1=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。